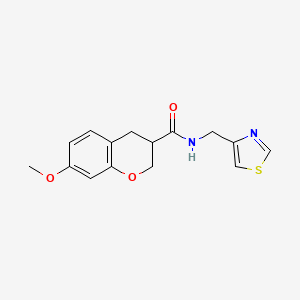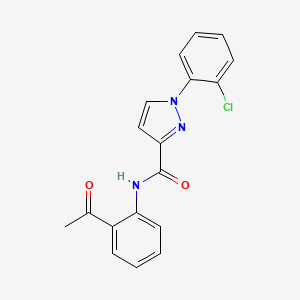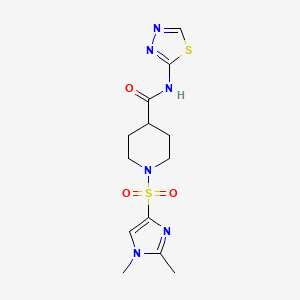
7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as MT-2, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. MT-2 is a synthetic compound that belongs to the class of chromene derivatives. It has been found to exhibit a range of biochemical and physiological effects and has been studied extensively for its mechanism of action.
Mécanisme D'action
The exact mechanism of action of 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition may contribute to 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide's anticancer properties. 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and contribute to the development of various diseases.
Biochemical and Physiological Effects
7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, particularly those of the breast and prostate. 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been found to exhibit antiviral activity against HIV, and has been studied for its potential use in the treatment of HIV/AIDS. In addition, 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to exhibit anti-inflammatory and antioxidant properties, and has been studied for its potential use in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is its potential as a broad-spectrum anticancer agent. It has been found to inhibit the growth of various types of cancer cells, and may be useful in the treatment of multiple types of cancer. However, one of the limitations of 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide. One area of interest is the development of more efficient synthesis methods for the compound, which may make it more readily available for use in experimental settings. Another area of interest is the further study of 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide's mechanism of action, which may lead to the development of more targeted and effective therapies for cancer and other diseases. Additionally, more studies are needed to determine the safety and efficacy of 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide in humans, and to explore its potential as a therapeutic agent in various disease states.
Méthodes De Synthèse
The synthesis of 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium methoxide and methanol to give the final product, 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide.
Applications De Recherche Scientifique
7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to have a range of potential applications in scientific research. It has been studied for its anticancer properties, and has been found to inhibit the growth of cancer cells in vitro. 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been studied for its potential as an antiviral agent, particularly against the human immunodeficiency virus (HIV). In addition, 7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to exhibit anti-inflammatory and antioxidant properties, and has been studied for its potential use in the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-13-3-2-10-4-11(7-20-14(10)5-13)15(18)16-6-12-8-21-9-17-12/h2-3,5,8-9,11H,4,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHBRRKLWBSSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)NCC3=CSC=N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-[5-(furan-2-yl)-2-phenylpyrazol-3-yl]methanone](/img/structure/B7536277.png)
![2-(benzimidazol-1-yl)-1-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7536284.png)



![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536306.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7536321.png)
![(E)-3-(9-ethylcarbazol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B7536331.png)
![N-[2-(furan-2-carbonylamino)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536337.png)
![1-(2-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7536338.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536345.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7536349.png)
![N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B7536362.png)
![4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)piperidine-1-carboxamide](/img/structure/B7536363.png)